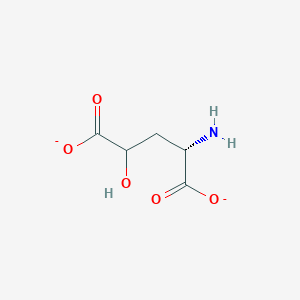

(2S)-2-amino-4-hydroxypentanedioate

Beschreibung

Eigenschaften

Molekularformel |

C5H7NO5-2 |

|---|---|

Molekulargewicht |

161.11 g/mol |

IUPAC-Name |

(2S)-2-amino-4-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2-,3?/m0/s1 |

InChI-Schlüssel |

HBDWQSHEVMSFGY-SCQFTWEKSA-L |

SMILES |

C(C(C(=O)[O-])N)C(C(=O)[O-])O |

Isomerische SMILES |

C([C@@H](C(=O)[O-])N)C(C(=O)[O-])O |

Kanonische SMILES |

C(C(C(=O)[O-])N)C(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzyme Selection and Reaction Mechanism

The tandem use of aldolases and transaminases has emerged as a powerful strategy for synthesizing chiral amino acids. A class II pyruvate aldolase from Escherichia coli catalyzes the aldol addition of formaldehyde to alanine, forming 4-hydroxy-2-ketopentanedioate as a key intermediate. This enzyme exhibits remarkable tolerance to high formaldehyde concentrations (up to 1.4 M), enabling high substrate loading. Subsequent transamination employs an (S)- or (R)-selective transaminase (TA) to convert the keto intermediate into the target amino acid. For (2S)-2-amino-4-hydroxypentanedioate, an (S)-TA is employed, which transfers the amino group from a donor (e.g., L-alanine) to the 2-keto position with strict stereocontrol.

Optimization of Reaction Conditions

Reaction parameters critically influence yield and stereoselectivity:

-

pH and temperature : Optimal activity occurs at pH 7.5–8.0 and 30–37°C, balancing enzyme stability and reaction kinetics.

-

Cofactor requirements : Pyridoxal-5'-phosphate (PLP) is essential for transaminase activity, typically supplied at 0.1–0.5 mM.

-

Substrate ratios : A 1:1 molar ratio of alanine to formaldehyde prevents aldolase inhibition, while excess alanine (2–3 eq.) drives transamination to completion.

| Parameter | Value |

|---|---|

| Aldolase source | E. coli class II |

| Transaminase selectivity | (S)-specific |

| Reaction time | 24–48 h |

| Yield | 86–95% |

| ee | >99% |

| Productivity | >80 g·L⁻¹·d⁻¹ |

Chemical Synthesis via Protected Intermediates

Protection and Deprotection Strategies

Chemical routes rely on multi-step sequences using benzyl esters to protect carboxyl groups. For example, (S)-2-amino-4-hydroxypentanedioate is synthesized via:

-

Benzyl protection : Di-benzylation of glutamic acid derivatives using benzyl bromide under basic conditions.

-

Hydroxylation : Introduction of the 4-hydroxy group via Sharpless epoxidation followed by acid-catalyzed ring-opening, achieving >90% regioselectivity.

-

Coupling reactions : Ureido or carbamate linkages are formed using triphosgene-mediated carbonylations, as demonstrated in analogous syntheses.

Hydroxylation Techniques

Epoxidation of a 4,5-alkene precursor (e.g., 2-aminopent-4-enoate) with m-chloroperbenzoic acid (mCPBA) yields an epoxide intermediate, which undergoes hydrolysis to the diol. Selective oxidation of the primary alcohol to a ketone, followed by reduction, installs the 4-hydroxy group.

Final Deprotection and Purification

Hydrogenolysis (H₂, Pd/C) removes benzyl groups, affording the free dicarboxylic acid. Chiral HPLC using a Chirex 3126 column with a CuSO₄/acetonitrile mobile phase resolves stereoisomers, achieving >98% purity. Overall yields range from 60–80%, with the hydroxylation step as the bottleneck (50–70% yield).

Table 2: Chemical Synthesis Key Metrics

| Step | Reagents | Yield |

|---|---|---|

| Benzyl protection | BnBr, K₂CO₃ | 85% |

| Epoxidation | mCPBA, CH₂Cl₂ | 70% |

| Hydrolysis | H₃O⁺, THF | 90% |

| Deprotection | H₂/Pd-C, MeOH | 95% |

| Overall yield | 60–80% |

Enzymatic Transamination of Keto Acid Precursors

Keto Acid Precursor Synthesis

2-Keto-4-hydroxypentanedioate, the transamination substrate, is synthesized via:

Transaminase Specificity and Catalysis

4-Hydroxyglutamate transaminase (EC 2.6.1.23) transfers the amino group from glutamate to 2-keto-4-hydroxypentanedioate, yielding this compound and α-ketoglutarate. The enzyme exhibits broad specificity for 2-oxoacid acceptors but strict (S)-selectivity at C2. Reaction optima include pH 8.0–8.5 and 25–30°C, with Km values of 0.5 mM for the keto acid and 1.2 mM for glutamate.

Isolation and Characterization

Ion-exchange chromatography (Dowex 50WX8, H⁺ form) isolates the product, followed by crystallization from ethanol/water (1:3). Characterization via ¹H NMR confirms δ 1.60–1.87 (m, CH₂), 3.76–3.88 (m, CHNH₂), and 4.33–4.59 (m, CHOH).

Comparative Analysis of Methodologies

Efficiency Metrics

-

Biocatalytic : Superior stereocontrol (>99% ee) and scalability but requires specialized enzyme production.

-

Chemical : Flexible for structural analogs but involves toxic reagents (triphosgene) and multi-step purifications.

-

Enzymatic transamination : Moderate yields (50–70%) but compatible with metabolic engineering.

Table 3: Method Comparison

| Method | Yield | ee | Scalability |

|---|---|---|---|

| Biocatalytic cascade | 95% | >99% | High |

| Chemical synthesis | 60–80% | 85–98% | Moderate |

| Enzymatic transamination | 50–70% | >99% | Low |

Q & A

Basic Research Questions

Q. What are the key structural features of (2S)-2-amino-4-hydroxypentanedioate, and how do they influence its reactivity in aqueous solutions?

- The compound contains an L-configuration (2S) amino group, a hydroxyl group at C4, and a pentanedioate backbone. The stereochemistry and polar functional groups dictate solubility and hydrogen-bonding interactions. Protonation states of the amino and carboxylate groups vary with pH, affecting ligand-receptor binding. Structural analogs like Sodium 2-amino-4-hydroxy-4-methylpentanoate (C₆H₁₂NNaO₃) highlight the importance of sodium counterions in stabilizing the carboxylate moiety . Characterization via NMR (e.g., δ 3.5–4.0 ppm for hydroxyl protons) and X-ray crystallography is critical for confirming stereochemistry .

Q. What synthetic routes are available for this compound, and how is stereochemical purity maintained?

- Synthesis typically involves multi-step protocols:

- Step 1 : Chiral pool synthesis using L-glutamic acid derivatives to preserve the (2S) configuration.

- Step 2 : Hydroxylation at C4 via Sharpless epoxidation or enzymatic catalysis to ensure regioselectivity.

- Step 3 : Deprotection of carboxylate groups under mild acidic conditions (e.g., TFA/water) .

- Key challenges include avoiding racemization during deprotection. Chiral HPLC or enzymatic resolution (e.g., acylase treatment) ensures >98% enantiomeric excess .

Q. Which analytical techniques are essential for characterizing this compound in complex matrices?

- LC-MS/MS : Quantifies the compound in biological samples using transitions like m/z 190 → 146 (collision energy: 20 eV).

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹, N-H bend at 1580 cm⁻¹).

- Circular Dichroism (CD) : Validates chiral integrity by comparing optical activity to reference standards .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved across studies?

- Methodological harmonization : Standardize assay conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. tissue-extracted).

- Meta-analysis : Pool data from independent studies using random-effects models to account for variability in IC₅₀ measurements.

- Structural dynamics : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pocket flexibility, which may explain discrepancies in inhibition kinetics .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

- Buffering : Use 50 mM HEPES (pH 7.0–7.5) to minimize carboxylate group protonation.

- Antioxidants : Add 1 mM DTT or TCEP to prevent oxidation of the hydroxyl group.

- Cryopreservation : Store at -80°C in lyophilized form with trehalose as a cryoprotectant .

Q. How do computational models predict the compound’s interaction with glutamate decarboxylase?

- Docking studies : AutoDock Vina or Schrödinger Suite identifies binding poses in the active site (e.g., hydrogen bonds with Arg87 and Asp140).

- Free-energy perturbation (FEP) : Calculates ΔG of binding to compare mutant vs. wild-type enzyme affinity.

- QM/MM simulations : Assess electronic effects of the hydroxyl group on transition-state stabilization .

Q. What experimental designs validate the compound’s role in metabolic pathways without isotopic labeling?

- 13C-Tracer assays : Track incorporation into downstream metabolites via GC-MS.

- Knockout models : Use CRISPR-Cas9 to silence endogenous glutamate pathways in cell lines, then measure rescue by exogenous compound .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR spectra of the compound reported in different solvents?

- Solvent standardization : Compare spectra in deuterated water (D₂O) vs. DMSO-d₆ to assess solvent-induced shifts.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., rotameric states of the hydroxyl group) .

Q. What statistical approaches reconcile variability in the compound’s cytotoxicity across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.